molecular formula C11H12O5 B2639445 Methyl 3,5-dimethoxybenzoylformate CAS No. 1228308-11-9

Methyl 3,5-dimethoxybenzoylformate

Cat. No.: B2639445
CAS No.: 1228308-11-9
M. Wt: 224.212
InChI Key: NOMNDYQMGDEWSK-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxybenzoylformate is an organic compound with the molecular formula C11H12O5 It is a derivative of benzoylformate, characterized by the presence of two methoxy groups at the 3 and 5 positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,5-dimethoxybenzoylformate can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl oxalate with 1-bromo-3,5-dimethoxybenzene. This reaction typically requires a base such as potassium carbonate and is carried out in an organic solvent like acetone .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethoxybenzoylformate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3,5-dimethoxybenzoic acid.

    Reduction: 3,5-dimethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3,5-dimethoxybenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3,5-dimethoxybenzoylformate involves its interaction with various molecular targets. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,5-dimethoxybenzoate
  • Methyl 3,4,5-trimethoxybenzoate
  • Methyl 3,5-dinitrobenzoate

Uniqueness

Methyl 3,5-dimethoxybenzoylformate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

methyl 2-(3,5-dimethoxyphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMNDYQMGDEWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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